molecular formula C4H8O4 B13545053 3-Hydroxy-2-methoxypropanoic acid

3-Hydroxy-2-methoxypropanoic acid

Cat. No.: B13545053
M. Wt: 120.10 g/mol
InChI Key: YNLNJDRLOAQMFQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methoxypropanoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen . This reaction yields 3-methoxypropionic acid, which can be further hydroxylated to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces 3-methoxy-2-oxopropanoic acid.

    Reduction: Produces 3-methoxy-2-hydroxypropanol.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2-methoxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methoxypropanoic acid is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

3-hydroxy-2-methoxypropanoic acid

InChI

InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)

InChI Key

YNLNJDRLOAQMFQ-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C(=O)O

Origin of Product

United States

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